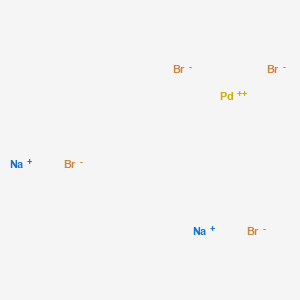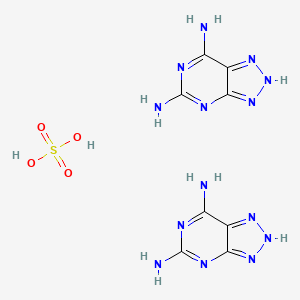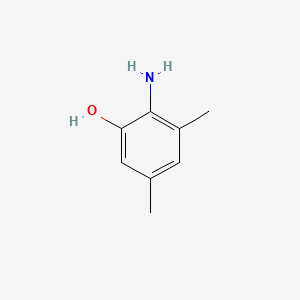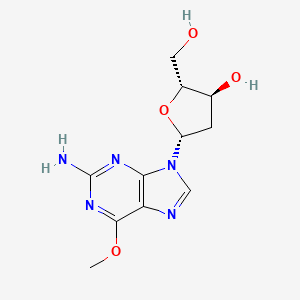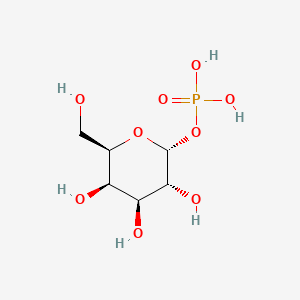
2,4-Dioxo-4-pyridin-3-ylbutanoic acid
Übersicht
Beschreibung
2,4-Dioxo-4-pyridin-3-ylbutanoic acid is a chemical compound with the empirical formula C9H7NO4 and a molecular weight of 193.16 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2,4-Dioxo-4-pyridin-3-ylbutanoic acid can be represented by the SMILES stringOC(=O)C(=O)CC(=O)c1cccnc1 . This indicates that the molecule contains a pyridine ring attached to a butanoic acid chain with two carbonyl groups.
Wissenschaftliche Forschungsanwendungen
Selective Oxygen Reduction to Water 2,4-Dioxo-4-pyridin-3-ylbutanoic acid, through its pyridyl derivatives, has shown significance in the electrocatalytic reduction of dioxygen in aqueous acidic solutions. Notably, Fe(III)-meso-tetra(pyridyl)porphyrins, which feature pyridyl groups, demonstrate a preference for the 4-electron reduction pathway of dioxygen to water. This selectivity is attributed to the inward-facing pyridinium groups which, despite their distance from the iron center, influence proton delivery, highlighting their potential in enhancing selective oxygen reduction processes (Matson et al., 2012).
Ligand Synthesis and Coordination Chemistry The compound has been implicated in the synthesis and coordination chemistry of ligands, such as derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine. These ligands are noted for their versatility in forming luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions. The comparison with terpyridines indicates both the advantages and challenges of using pyridyl derivatives in coordination chemistry (Halcrow, 2005).
Unusual Heterocyclic Chemotypes In the realm of organic chemistry, the use of 3-arylglutaconic acids in conjunction with amines and aromatic aldehydes has led to the unexpected formation of 4,6-diaryl 1,6-dihydropyridine-2(3 H)-ones. These compounds represent a rare heterocyclic chemotype, paving the way for novel biological investigations. Their potential oxidation into 2-pyridone counterparts or reduction to cis-configured 4,6-diaryl 2-piperidones illustrates the diverse applications of pyridyl derivatives in synthesizing bioactive compound scaffolds (Firsov et al., 2019).
Herbicide Degradation The compound's derivatives have been explored in the degradation of herbicides like 2,4-DP (2-(2,4-dichlorophenoxy)-propionic acid) through environmentally friendly electrochemical methods. Techniques such as anodic oxidation, electro-Fenton, and photoelectro-Fenton have demonstrated the capability for complete mineralization of 2,4-DP, indicating the potential for decontaminating wastewaters containing such herbicides. The generation of hydroxyl radicals plays a crucial role in breaking down final carboxylic acids, showcasing the environmental applications of pyridyl derivatives (Brillas et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,4-dioxo-4-pyridin-3-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-7(4-8(12)9(13)14)6-2-1-3-10-5-6/h1-3,5H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISWNSJFMUGNKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333673 | |
| Record name | 2,4-dioxo-4-pyridin-3-ylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dioxo-4-pyridin-3-ylbutanoic acid | |
CAS RN |
394655-14-2 | |
| Record name | 2,4-dioxo-4-pyridin-3-ylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





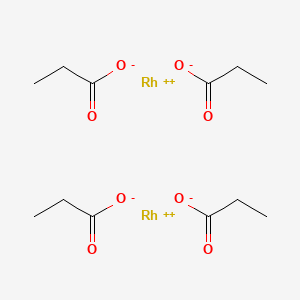
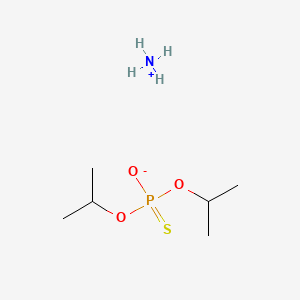
![2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B1594025.png)
